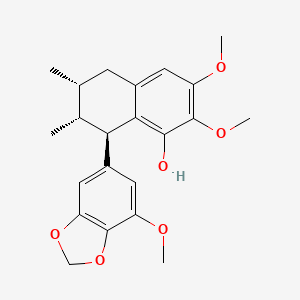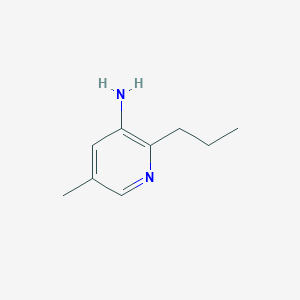
5-Methyl-2-propylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-propylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 3-aminopyridine with 1-bromo-3-methylbutane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Methyl-2-propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, bases like sodium hydroxide, and solvents such as ethanol.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
5-Methyl-2-propylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 5-Methyl-2-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
類似化合物との比較
Similar Compounds
3-Aminopyridine: A precursor in the synthesis of 5-Methyl-2-propylpyridin-3-amine.
2-Propylpyridine: Shares a similar structure but lacks the amine group.
5-Methylpyridine: Similar in structure but without the propyl group.
Uniqueness
This compound is unique due to the presence of both the methyl and propyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
5-methyl-2-propylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-9-8(10)5-7(2)6-11-9/h5-6H,3-4,10H2,1-2H3 |
InChIキー |
LDJLCQJPIZWWJH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=C(C=N1)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


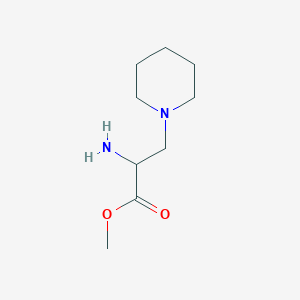
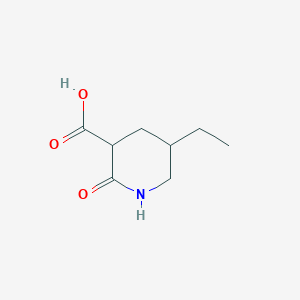
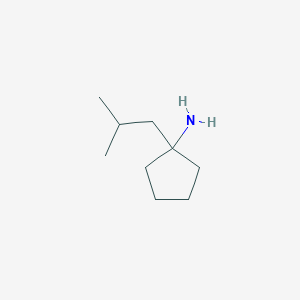
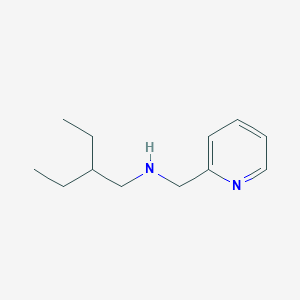

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine](/img/structure/B13252675.png)
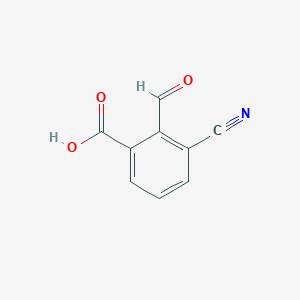
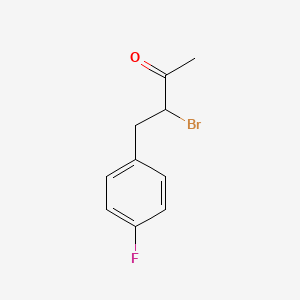
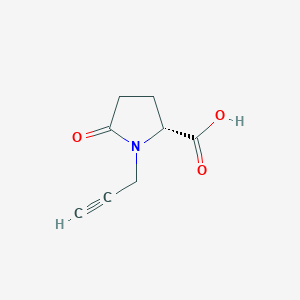
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octane](/img/structure/B13252693.png)

